

Applications of Anti-TIGIT Monoclonal Antibodies in Research: Application Notes and Protocols

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Compound of Interest

Compound Name: *Pgltc*

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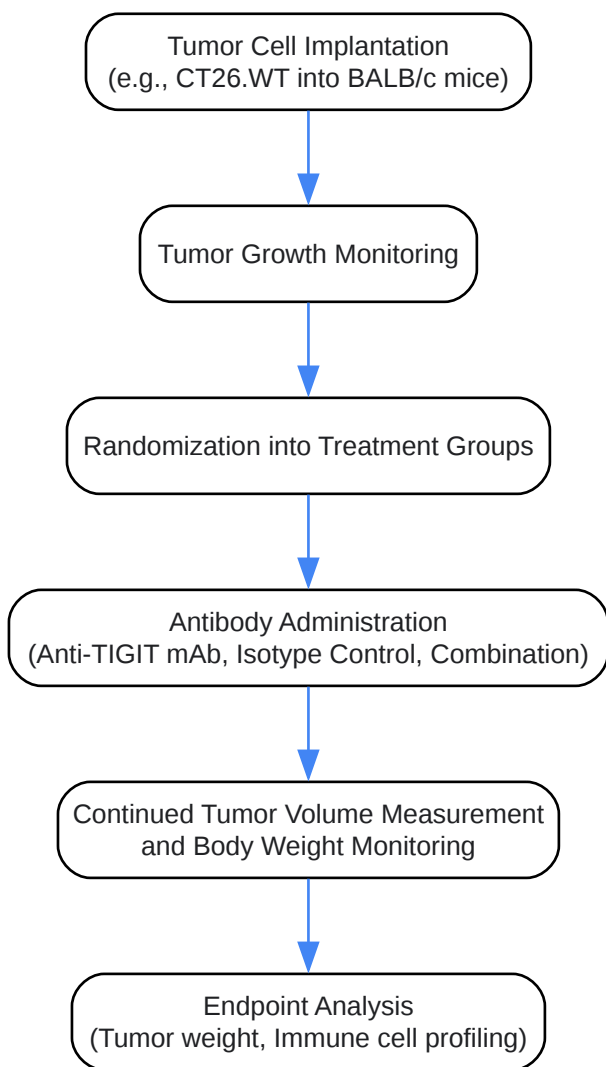
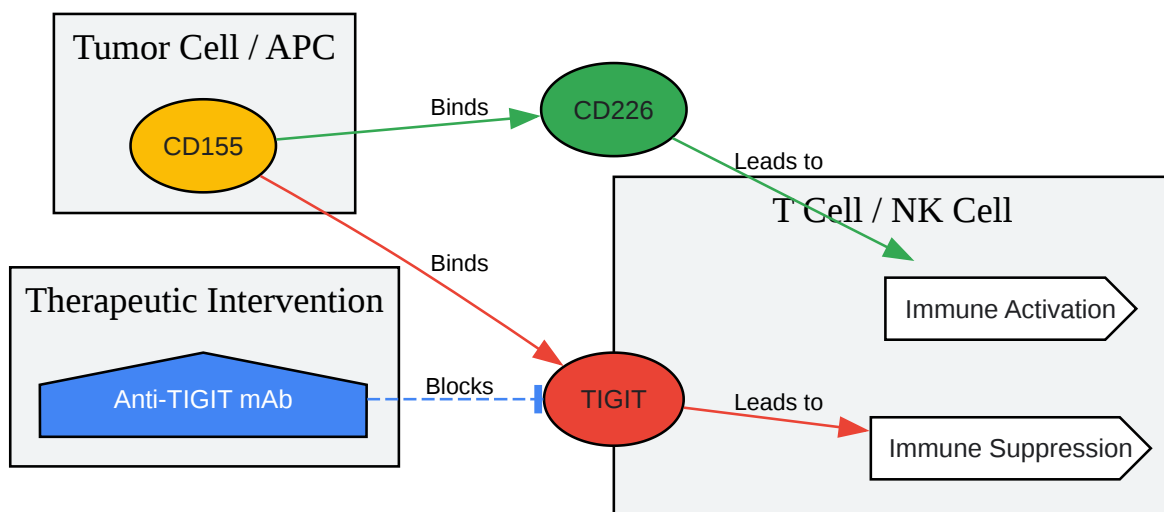
Introduction

T-cell Immunoreceptor with Ig and ITIM domains (TIGIT) has emerged as a critical inhibitory immune checkpoint receptor expressed on various immune cells, including activated T cells, regulatory T cells (Tregs), and Natural Killer (NK) cells. Its interaction with ligands such as CD155 (Poliovirus Receptor, PVR) on antigen-presenting cells and tumor cells leads to the suppression of anti-tumor immunity.[1][2][3] Consequently, monoclonal antibodies (mAbs) targeting TIGIT are being extensively investigated as a promising immunotherapeutic strategy, particularly in combination with other checkpoint inhibitors like anti-PD-1/PD-L1, to reinvigorate the anti-cancer immune response.[1][2][3] This document provides detailed application notes and protocols for researchers utilizing anti-TIGIT mAbs in preclinical studies.

TIGIT Signaling Pathway and Mechanisms of Action of Anti-TIGIT mAbs

TIGIT exerts its inhibitory function through multiple mechanisms. Upon binding to its ligand CD155, TIGIT directly transmits inhibitory signals into the T cell or NK cell. Furthermore, TIGIT competes with the co-stimulatory receptor CD226 (DNAM-1) for binding to CD155, thereby dampening the activating signals crucial for immune cell function.[4] Anti-TIGIT monoclonal antibodies are primarily designed to block the interaction between TIGIT and its ligands, thus

preventing these inhibitory signals and restoring the anti-tumor activity of T and NK cells. Some anti-TIGIT mAbs with functional Fc domains may also mediate the depletion of TIGIT-expressing cells, such as Tregs, through antibody-dependent cell-mediated cytotoxicity (ADCC) or antibody-dependent cellular phagocytosis (ADCP).[\[2\]](#)[\[3\]](#)[\[5\]](#)



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